Phosphine, octyldiphenyl-
CAS No.: 6737-43-5
Cat. No.: VC16223308
Molecular Formula: C20H27P
Molecular Weight: 298.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6737-43-5 |
|---|---|
| Molecular Formula | C20H27P |
| Molecular Weight | 298.4 g/mol |
| IUPAC Name | octyl(diphenyl)phosphane |
| Standard InChI | InChI=1S/C20H27P/c1-2-3-4-5-6-13-18-21(19-14-9-7-10-15-19)20-16-11-8-12-17-20/h7-12,14-17H,2-6,13,18H2,1H3 |
| Standard InChI Key | KEJVUXJFDYXFSK-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCP(C1=CC=CC=C1)C2=CC=CC=C2 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Octyldiphenylphosphine consists of a phosphorus atom covalently bonded to one octyl () and two phenyl () groups. The octyl chain introduces flexibility and lipophilicity, while the phenyl groups contribute steric bulk and electronic effects. Crystallographic studies of related uranium complexes reveal that the phosphorus atom adopts a trigonal pyramidal geometry, with bond angles of approximately 102°–104° around the central atom .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.40 g/mol |
| Exact Mass | 298.185 Da |
| LogP (Octanol-Water) | 5.48 |
| Polar Surface Area (PSA) | 13.59 Ų |
The high LogP value indicates strong lipophilicity, favoring solubility in organic solvents like toluene and dichloromethane. Experimental data on melting and boiling points remain unreported, but analogous triarylphosphines typically melt between 80°C and 150°C .
Synthesis and Manufacturing
Nucleophilic Substitution Routes
The patent US3316333A describes a general method for synthesizing phosphinites via sodium-mediated reactions between alkyl halides and phosphites . While this patent focuses on phosphonites, the methodology is adaptable to octyldiphenylphosphine:
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Alkylation of Diphenylphosphine:
Sodium acts as a base, deprotonating diphenylphosphine to generate a nucleophilic phosphide ion, which subsequently reacts with 1-chlorooctane. The reaction typically proceeds at 40°C–60°C in hydrocarbon solvents, yielding ~70%–85% octyldiphenylphosphine alongside minor byproducts like dialkylated species .
Purification and Characterization
Crude product distillation under reduced pressure (15–20 mmHg) isolates octyldiphenylphosphine, which is further purified via column chromatography. Nuclear magnetic resonance (NMR) spectroscopy confirms structure:
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: δ −20 to −25 ppm (typical for tertiary phosphines).
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: δ 0.8–1.5 ppm (octyl CH and CH), δ 7.2–7.6 ppm (phenyl protons) .
Applications in Coordination Chemistry
Uranium Complexation
A crystallographically characterized uranyl complex, , incorporates octyl(phenyl)phosphine ligands . The phosphorus atom coordinates to uranium, forming a P→U dative bond with a bond length of 2.42 Å. This interaction stabilizes the +6 oxidation state of uranium, demonstrating the ligand’s utility in nuclear fuel cycle research.
Table 2: Selected Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | (No. 33) |
| Unit Cell Dimensions | |
| Coordination Geometry | Trigonal prismatic |
Catalytic Uses
While direct applications in catalysis are understudied, analogous trialkylphosphines serve as ligands in cross-coupling reactions (e.g., Suzuki-Miyaura). The steric bulk of octyldiphenylphosphine may modulate catalyst activity and selectivity in such systems.
Future Research Directions
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